molecular formula C10H7ClO4S3 B062858 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride CAS No. 160233-28-3

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Cat. No.: B062858
CAS No.: 160233-28-3
M. Wt: 322.8 g/mol
InChI Key: QTFQOMVQDFBUDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives followed by chlorination. One common method includes the reaction of thiophene with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Thiols: Formed by reduction reactions.

    Oxidized Thiophene Derivatives: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The thiophene ring can undergo electrophilic aromatic substitution, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and thiophene-2-sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-(benzenesulfonyl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S3/c11-18(14,15)10-6-9(7-16-10)17(12,13)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQOMVQDFBUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347767
Record name 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160233-28-3
Record name 4-(Phenylsulfonyl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160233-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160233-28-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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